1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

Catalog No.
S1786102
CAS No.
1432794-98-3
M.F
C14H16FNO2
M. Wt
249.285
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

CAS Number

1432794-98-3

Product Name

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

IUPAC Name

1-(5-fluoropentyl)indole-3-carboxylic acid

Molecular Formula

C14H16FNO2

Molecular Weight

249.285

InChI

InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)

InChI Key

DYLIZXRQZRUDLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O

Synonyms

1-(5-fluoropentyl)-1H-indole-3-carboxylic acid
5F-MDMB-PICA belongs to the indole-3-carboxamide family of synthetic cannabinoids, which are potent psychoactive substances that act on the endocannabinoid system in the brain. This substance has been found in several illicit substances, including herbal smoking blends, e-cigarettes, and other synthetic cannabinoids. It was first identified by forensic scientists in 2014 in several seized drug samples.
5F-MDMB-PICA is a white to light yellow powder with a molecular formula of C22H24FN3O2. Its molecular weight is 383.44 g/mol, and it has moderate solubility in both organic solvents and water. The melting point of 5F-MDMB-PICA ranges from 66-67 °C.
5F-MDMB-PICA is synthesized by the reaction of 5-Fluoropentylindole-3-carboxylic acid with tert-butyl 4-(4-fluorobenzyl)piperidine-1-carboxylate. The synthesis of 5F-MDMB-PICA has been optimized to increase yield and purity. Characterization of 5F-MDMB-PICA is typically performed by nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.
The analysis of 5F-MDMB-PICA is typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These methods allow for the detection and quantification of the substance in various matrices, including urine, blood, and herbal smoking blends.
5F-MDMB-PICA has been shown to have a high binding affinity for the CB1 and CB2 cannabinoid receptors in the brain. This results in potent psychoactive effects, including euphoria, relaxation, and altered perception. The substance has also been shown to have analgesic, anti-inflammatory, and antiemetic effects.
The toxicity of 5F-MDMB-PICA has been studied in animal models, where it has been found to be highly toxic at high doses. The substance has been shown to cause neurotoxicity, hepatotoxicity, and nephrotoxicity. The safety of 5F-MDMB-PICA has not been established in humans, and its use is associated with several severe adverse effects, including cardiovascular complications, seizures, and respiratory depression.
5F-MDMB-PICA has been used in several scientific experiments to investigate the effects of synthetic cannabinoids on the endocannabinoid system in the brain. The substance has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids.
Research on 5F-MDMB-PICA has primarily focused on its synthetic route, its binding affinity for cannabinoid receptors, and its toxicological properties. Research on the substance's pharmacokinetics, metabolism, and pharmacodynamics is ongoing.
5F-MDMB-PICA has potential implications in several fields of research and industry. As a synthetic cannabinoid receptor agonist, it could have therapeutic applications in treating chronic pain, inflammation, and several neurological and psychiatric disorders. The substance could also be used in the development of novel pharmaceuticals and as a research tool to investigate the endocannabinoid system in the brain.
One major limitation of research on 5F-MDMB-PICA is its high toxicity and associated adverse effects, which limits its use in human clinical trials. Future research could focus on developing safer synthetic cannabinoids with similar binding affinity and pharmacological properties. Another future direction could be investigating the potential use of 5F-MDMB-PICA as a therapeutic agent in preclinical models for various neurological and psychiatric disorders.
In conclusion, 5F-MDMB-PICA is a synthetic cannabinoid receptor agonist that has gained increasing attention in recent years. While research on the substance has primarily focused on its synthetic route, toxicological properties, and binding affinity for cannabinoid receptors, it has potential implications in several fields of research and industry. Future research will aim to address the substance's limitations and investigate its potential therapeutic applications.

XLogP3

2.9

Dates

Modify: 2023-08-15

Explore Compound Types